4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione
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Overview
Description
4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione is a complex organic compound that features a naphthalene core substituted with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione typically involves the reaction of 5-methyl-1,2-oxazole with naphthalene-1,2-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-chloro-3-[(5-methyl-1,2-oxazol-3-yl)amino]naphthalene-1,4-dione share a similar structure and may exhibit comparable properties.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with similar biological activities and applications.
Uniqueness
4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
138453-37-9 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-[(5-methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-12(7-15-19-8)16-11-6-13(17)14(18)10-5-3-2-4-9(10)11/h2-7,16H,1H3 |
InChI Key |
FOOWZVXRYSYDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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